- Catalytic C-H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal-Organic FrameworksACS Omega, 2021, 6(20), 13240-13259,
Cas no 93-97-0 (Benzoic anhydride)

Benzoic anhydride structure
Nome del prodotto:Benzoic anhydride
Benzoic anhydride Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic anhydride
- benzoyl benzoate
- Benzoic acid, anhydride (9CI)
- Benzoic anhydride (8CI)
- Benzoyl anhydride
- Bis(phenylcarbonyl)ether
- NSC 37116
- Benzoic anhydride,98%
-
- MDL: MFCD00003073
- Inchi: 1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H
- Chiave InChI: CHIHQLCVLOXUJW-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC=CC=1)OC(C1C=CC=CC=1)=O
- BRN: 516726
Proprietà calcolate
- Massa esatta: 226.06300
- Massa monoisotopica: 226.062994
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 245
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Carica superficiale: 0
- XLogP3: 3.2
- Superficie polare topologica: 43.4
Proprietà sperimentali
- Colore/forma: Cristalli prismatici bianchi. Sensibile all'umidità.
- Densità: 1.199 g/mL at 25 °C(lit.)
- Punto di fusione: 38-42 °C (lit.)
- Punto di ebollizione: 158°C/1mmHg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:235,4°F
Gradi Celsius:113°C - Indice di rifrazione: nD15 1.57665
- Solubilità: 0.01g/l (experimental)
- Coefficiente di ripartizione dell'acqua: 0.01 g/L
- PSA: 43.37000
- LogP: 2.68380
- Merck: 1092
- Sensibilità: Moisture Sensitive
- FEMA: 2684
- Solubilità: Solubile in etanolo, cloroformio, acetone, acetato di etile, benzene, toluene, xilene, etere, acido acetico glaciale e anidride acetica, leggermente solubile in etere di petrolio, quasi insolubile in acqua. È stabile nella soluzione acquosa e nella soluzione alcalina fredda.
Benzoic anhydride Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Danger
- Dichiarazione di pericolo: H315,H318,H335
- Dichiarazione di avvertimento: P261,P280,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 37/38-41
- Istruzioni di sicurezza: S26-S39-S37/39
- CODICI DEL MARCHIO F FLUKA:10-21
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- TSCA:Yes
- Condizioni di conservazione:0-10°C
- Termine di sicurezza:5.1
- Gruppo di imballaggio:I; II; III
Benzoic anhydride Dati doganali
- CODICE SA:4002191900
- Dati doganali:
Codice doganale cinese:
4002191900
Benzoic anhydride Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A253041-500g |
Benzoic anhydride |
93-97-0 | 95% | 500g |
$34.0 | 2025-02-21 | |
Enamine | EN300-19689-0.5g |
benzoyl benzoate |
93-97-0 | 93% | 0.5g |
$21.0 | 2023-11-13 | |
Enamine | EN300-19689-5.0g |
benzoyl benzoate |
93-97-0 | 93% | 5.0g |
$29.0 | 2023-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BE818-500g |
Benzoic anhydride |
93-97-0 | 98% | 500g |
¥373.0 | 2022-06-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD115833-100g |
Benzoic anhydride |
93-97-0 | 95% | 100g |
¥32.0 | 2024-04-17 | |
abcr | AB109129-250 g |
Benzoic anhydride, 98%; . |
93-97-0 | 98% | 250 g |
€86.00 | 2023-07-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14269-50g |
Benzoic anhydride, 98% |
93-97-0 | 98% | 50g |
¥246.00 | 2023-04-26 | |
BAI LING WEI Technology Co., Ltd. | 308434-100G |
Benzoic anhydride, 98% |
93-97-0 | 98% | 100G |
¥ 221 | 2022-04-26 | |
Ambeed | A253041-25g |
Benzoic anhydride |
93-97-0 | 95% | 25g |
$5.0 | 2025-02-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020043-100g |
Benzoic anhydride |
93-97-0 | 98% | 100g |
¥67 | 2024-05-20 |
Benzoic anhydride Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Potassate(1-), aqua(nitrato-κO,κO′)bis[(2-pyridinecarboxylato-κN1,κO2)cuprate]bi… Solvents: Acetonitrile ; 20 min, 80 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Triethylamine , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C → 25 °C; 5 min, 25 °C
Riferimento
- Acid anhydrides and the unexpected N,N-diethylamides derived from the reaction of carboxylic acids with Ph3P/I2/Et3NTetrahedron Letters, 2016, 57(3), 325-328,
Synthetic Routes 3
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Iodine Solvents: Dichloromethane ; 5 min, 0 °C
1.2 Reagents: Triethylamine ; 5 min, 0 °C
1.3 Reagents: Benzylamine ; 0 °C → rt; 10 min, rt
1.2 Reagents: Triethylamine ; 5 min, 0 °C
1.3 Reagents: Benzylamine ; 0 °C → rt; 10 min, rt
Riferimento
- Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2RSC Advances, 2015, 5(33), 25789-25793,
Synthetic Routes 5
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Pyridine , Methanesulfonyl chloride Solvents: Toluene ; 4 h, rt
1.2 Reagents: 1-Butyl-3-methylimidazolium hexafluorophosphate , 1-(Carboxymethyl)-3-methylimidazolium tetrafluoroborate ; 30 min, rt
1.2 Reagents: 1-Butyl-3-methylimidazolium hexafluorophosphate , 1-(Carboxymethyl)-3-methylimidazolium tetrafluoroborate ; 30 min, rt
Riferimento
- Carboxyl-functional ionic liquids as scavengers: case studies on benzyl chloride, amines, and methanesulfonyl chlorideJournal of Combinatorial Chemistry, 2006, 8(5), 636-638,
Synthetic Routes 7
Condizioni di reazione
1.1 Catalysts: Trichloroisocyanuric acid Solvents: Dichloromethane ; 1 - 2 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Triethylamine ; 0 °C; rt
1.2 0 °C
1.3 Reagents: Triethylamine ; 0 °C; rt
Riferimento
- Anhydrides from aldehydes or alcohols via oxidative cross-couplingNew Journal of Chemistry, 2017, 41(3), 931-939,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Thionyl chloride , Pyridine, 4-ethenyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene Solvents: Dichloromethane
Riferimento
- Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reactionTetrahedron Letters, 1986, 27(41), 4937-40,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: 2,6-Lutidine , Carbon tetrabromide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylformamide ; 12 h, 25 - 30 °C
Riferimento
- Synthesis of symmetric anhydrides using visible light-mediated photoredox catalysisOrganic & Biomolecular Chemistry, 2012, 10(23), 4509-4511,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 2.5 h, 50 °C; 0.5 h, 50 °C
Riferimento
- An efficient method for preparation of acyl chlorides and symmetrical anhydrides from carboxylic acids with BTC/DMFJournal of the Chemical Society of Pakistan, 2012, 34(4), 1003-1006,
Synthetic Routes 11
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer Solvents: Dichloromethane
Riferimento
- Phase-managed organic synthesis. 2. A new polymer-assisted synthesis of acid anhydridesTetrahedron Letters, 1986, 27(41), 4933-6,
Synthetic Routes 13
Condizioni di reazione
1.1 Solvents: Toluene ; 100 atm, rt; 2 h, 260 - 270 °C
Riferimento
- Transition Metal Catalyst-Free and Radical Initiator-Free Carbonylation of Aryl IodidesIndustrial & Engineering Chemistry Research, 2016, 55(17), 4830-4835,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; 3 h, reflux
Riferimento
- Reaction of chlorides of phosphoric, sulfonic, and carboxylic acids on solid potassium carbonate surface under PTC circumstancesHeteroatom Chemistry, 2004, 15(6), 447-450,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium carbonate hydroxide Solvents: Tetrahydrofuran ; 25 °C; 24 h, 25 °C
Riferimento
- Preparation of carboxylic acid anhydride by catalytic reaction of dihydrocarbyl dicarbonate and carboxylic acid, and preparation of carboxylic acid ester from the same and alcohol, World Intellectual Property Organization, , ,
Synthetic Routes 16
Condizioni di reazione
Riferimento
- Deoxygenation of amine N-oxides or C-nitroso compounds by dialkyl sulfoxylatesJournal of Organic Chemistry, 1978, 43(6), 1267-8,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt → 70 °C; 1 h, 70 °C
1.2 Reagents: Pyridine Solvents: Toluene ; 0 °C
1.3 20 °C; 2 h, reflux
1.2 Reagents: Pyridine Solvents: Toluene ; 0 °C
1.3 20 °C; 2 h, reflux
Riferimento
- Organocatalytic Desymmetrisation of Fittig's Lactones: Deuterium as a Reporter Tag for Hidden RacemisationSynthesis, 2019, 51(5), 1263-1272,
Synthetic Routes 18
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Dabco ; 6 min, rt
Riferimento
- An efficient and simple procedure for preparation of esters and anhydrides from acid chlorides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditionsSynthetic Communications, 2002, 32(1), 23-30,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ; 1.5 h, rt
Riferimento
- Reaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and estersSynthesis, 2007, (22), 3489-3496,
Synthetic Routes 21
Condizioni di reazione
1.1 Reagents: 1,1′-Oxalyldi(imidazole) Solvents: Acetonitrile
1.2 Reagents: Methanesulfonic acid Solvents: Acetonitrile
1.2 Reagents: Methanesulfonic acid Solvents: Acetonitrile
Riferimento
- A convenient one-stage synthesis of carboxylic acid anhydrides using 1,1'-oxalyldiimidazoleChemical & Pharmaceutical Bulletin, 1987, 35(3), 1262-5,
Benzoic anhydride Raw materials
- 2-Methylpropanoic acid
- Sodium 4-fluorobenzoate
- 2,5-Diphenyloxazole
- Benzoic acid
- Iodobenzene
- Benzoyl chloride
- Benzaldehyde
Benzoic anhydride Preparation Products
Benzoic anhydride Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:93-97-0)Benzoic anhydride
Numero d'ordine:sfd2962
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:33
Prezzo ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
(CAS:93-97-0)
Numero d'ordine:SFD1078
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:02
Prezzo ($):
Benzoic anhydride Letteratura correlata
-
1. Novel aluminium exchanged dodecatungstophosphoric acid supported on K-10 clay as catalyst: benzoylation of diphenyloxide with benzoic anhydrideManishkumar S. Tiwari,Ganapati D. Yadav RSC Adv. 2016 6 49091
-
Kazushi Arata Green Chem. 2009 11 1719
-
3. Organic chemistry
-
4. On the mechanism of peracid oxidation of α-diketones to acid anhydrides: an 17O and 18O isotope studyPaul M. Cullis,John R. P. Arnold,Michael Clarke,Rachel Howell,Miguel DeMira,Matthew Naylor,Dave Nicholls J. Chem. Soc. Chem. Commun. 1987 1088
-
Abdallah G. Mahmoud,M. Fátima C. Guedes da Silva,Armando J. L. Pombeiro Dalton Trans. 2021 50 6109
93-97-0 (Benzoic anhydride) Prodotti correlati
- 1459-93-4(Dimethyl isophthalate)
- 99-75-2(Methyl p-Toluate)
- 1679-64-7(Mono-Methyl terephthalate)
- 120-51-4(Benzyl benzoate)
- 94-08-6(Ethyl p-toluate)
- 52178-50-4(Methyl 3-formylbenzoate)
- 1877-71-0(Monomethyl Isophthalate)
- 120-61-6(Dimethyl terephthalate)
- 99-36-5(Methyl 3-methylbenzoate)
- 97267-60-2(7-bromo-1,5-naphthyridin-4-ol)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-97-0)Benzoic anhydride

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:93-97-0)Benzoic anhydride

Purezza:99%
Quantità:500g
Prezzo ($):157.0